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Compound of Interest

Compound Name: 3-Methyl-1H-indol-5-amine

Cat. No.: B566611

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Methyl-1H-indol-5-
amine Derivatives

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous
natural products and synthetic drugs with a wide array of biological activities.[1][2] The 3-
methyl-1H-indol-5-amine framework, in particular, represents a promising starting point for the
development of novel therapeutic agents. This guide provides a comparative analysis of the
structure-activity relationships (SAR) for derivatives of 3-methyl-1H-indol-5-amine, drawing
insights from studies on structurally related indole compounds. Due to a notable scarcity of
dedicated research on the specific SAR of 1-Allyl-1H-indol-5-amine derivatives, this
comparison is based on established principles from analogous indoleamines and tryptamine
derivatives to infer potential structure-activity relationships.[3] The exploration of various
substitutions on the indole core has revealed critical insights into the modulation of their
pharmacological profiles, including antimicrobial, anticancer, and kinase inhibitory activities.

Core Structure

The fundamental structure of the compounds discussed in this guide is based on the 3-methyl-
1H-indol-5-amine core. The key points of modification for SAR studies are typically the N1
position of the indole ring, the 5-amino group, and potential substitutions at other positions of
the indole nucleus (e.g., C2, C4, C6, C7).
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Comparative Structure-Activity Relationship
Analysis

The biological activity of indole derivatives is highly dependent on the nature and position of
substituents. Below is a summary of inferred SAR based on studies of related indole
compounds.

Antimicrobial Activity

Studies on 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives have shown
that these compounds exhibit significant antibacterial and antifungal activities, in some cases
exceeding the potency of standard drugs like ampicillin and streptomycin.[1]

Key SAR Observations:

» Substitution on the Indole Ring: The presence and nature of substituents on the indole ring
influence the antimicrobial potency.[1]

e Substitution on the Thiazolidinone Ring: Modifications to the N-atom of the 2-
thioxothiazolidinone ring also play a crucial role in determining antifungal activity.[1]

o Specific Potent Groups: A 4-hydroxybenzamide substituent on a related scaffold resulted in
the best antibacterial activity.[1]

In another study on 3-substituted-1H-imidazol-5-yl-1H-indoles, halogen substitution on the
indole ring, particularly at the 5-position, was found to be beneficial for anti-MRSA activity.[4]

Anticancer Activity

Derivatives of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide have
been investigated as inhibitors of tubulin polymerization, a validated anticancer strategy.[5]

Key SAR Observations:

e Substituents on the Pyrazole Ring: In a series of compounds with a pyrazole moiety, various
substituents on the pyrazole ring led to different inhibitory effects on the proliferation of
cancer cell lines.[5]
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» Unsubstituted Indole Ring: Compounds with no substituents on the 1-methylindole ring still
exhibited a range of antiproliferative activities depending on other parts of the molecule.[5]

» Potent Derivatives: Certain derivatives displayed significant antiproliferative activities with
IC50 values in the sub-micromolar range against HeLa, MCF-7, and HT-29 cancer cell lines.

[5]

Furthermore, 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives have been
shown to reduce the viability of MCF-7 breast cancer cells in a dose- and time-dependent
manner.[6]

Kinase Inhibitory Activity

Indole-based scaffolds are prevalent in the design of kinase inhibitors. A series of 9H-
pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives have been evaluated for their inhibitory
potency against several protein kinases.[7]

Key SAR Observations:

» Position of the Amino Group: For unsubstituted tricyclic derivatives, the position of the amino
group did not appear to be critical for maintaining micromolar CK1 inhibition.[7]

o N-alkylation: N-methylation or N-benzylation led to a loss of DYRK1A inhibitory activity
compared to their NH or N-ethyl analogues in most cases.[7]

o Comparison to Analogues: The replacement of a sulfur atom in thieno[2,3-d]pyrimidin-4-
amine congeners with a nitrogen atom (to form the indole scaffold) resulted in increased
DYRKZ1A inhibitory potency while maintaining CK1 activity.[7]

Data Presentation

Table 1: Antimicrobial Activity of Selected Indole Derivatives
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e .. Target Activity (MIC
Compound ID Modification . . Reference
Organism in pM)

(2)-N-(5-((1H-
indol-3-
yl)methylene)-4-
5d X0z g aureus 37.9-113.8 [1][8]
thioxothiazolidin-
3-yI)-4-
hydroxybenzami
de

5-Bromo-3-(1-
phenethyl-1H-

26 o MRSA <0.25 pg/mL [4119]
imidazol-5-

yl)-1H-indole

5-Chloro-3-(1-
phenethyl-1H-

32 o MRSA 4 pg/mL (41191
imidazol-5-

yl)-1H-indole

Table 2: Anticancer Activity of Selected Indole Derivatives
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Compound ID

Modification

Activity (IC50
in pM)

Cell Line Reference

7d

N-((1-methyl-1H-
indol-3-
yl)methyl)-2-(3,5-
dimethyl-1H-
pyrazol-1-yl)-N-
(3,4,5-
trimethoxyphenyl

)acetamide

HelLa 0.52 [5]

7d

N-((1-methyl-1H-
indol-3-
yl)methyl)-2-(3,5-
dimethyl-1H-
pyrazol-1-yl)-N-
(3.4,5-
trimethoxyphenyl

)acetamide

MCF-7 0.34 5]

7d

N-((1-methyl-1H-
indol-3-
yl)methyl)-2-(3,5-
dimethyl-1H-
pyrazol-1-yl)-N-
(3,4,5-
trimethoxyphenyl

)acetamide

HT-29 0.86 5]

6n

4-((4-
chlorophenyl)
(1H-indol-3-
yl)methyl)-3-
methyl-1-phenyl-
1H-pyrazol-
5(4H)-one

25.8 (24h), 21.8
MCF-7 [6]
(48h) pg/mL
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Table 3: Kinase Inhibitory Activity of Selected Indole Derivatives

. . Activity (IC50
Compound ID Modification Kinase Target in M) Reference
inp

2-Amino-9-
benzyl-9H-

1d o CK1d/e 0.6 [7]
pyrimido[4,5-

blindole

4-Amino-5H-
3a pyrimido[5,4- CK1d/e 0.7 [7]
blindole

2-Amino-9H-
la pyrimido[4,5- DYRK1A 2.2 [7]
blindole

Experimental Protocols
General Synthesis of 3-Substituted-1H-imidazol-5-yl-1H-
indoles

A common method for the synthesis of these derivatives is the Van Leusen three-component
reaction.[9] This two-step, one-pot reaction begins with the in situ generation of an imine
through the condensation of an indole-3-carbaldehyde with a primary amine. This is followed by
a reaction with p-toluenesulfonylmethyl isocyanide (TosMIC) and potassium carbonate at
elevated temperatures.[4][9]

Antimicrobial Susceptibility Testing (Microdilution
Method)

The minimum inhibitory concentration (MIC) is determined using the microdilution method in
96-well microtiter plates. Bacterial or fungal strains are cultured in appropriate broth. The test
compounds are serially diluted in the broth, and a standardized inoculum of the microorganism
is added to each well. The plates are incubated under suitable conditions (e.g., 37°C for 24

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.mdpi.com/1424-8247/13/5/89
https://www.mdpi.com/1424-8247/13/5/89
https://www.mdpi.com/1424-8247/13/5/89
https://pmc.ncbi.nlm.nih.gov/articles/PMC9598367/
https://www.mdpi.com/2079-6382/11/10/1450
https://pmc.ncbi.nlm.nih.gov/articles/PMC9598367/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b566611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

hours for bacteria). The MIC is defined as the lowest concentration of the compound that
completely inhibits visible growth of the microorganism.

In Vitro Anticancer Cell Proliferation Assay (MTT Assay)

Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The
cells are then treated with various concentrations of the test compounds for a specified period
(e.g., 48 or 72 hours). After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide (MTT) solution is added to each well. The viable cells reduce the yellow MTT to purple
formazan crystals. The formazan is then dissolved in a suitable solvent (e.g., DMSO), and the
absorbance is measured using a microplate reader. The IC50 value, the concentration of the
compound that inhibits cell growth by 50%, is then calculated.[6]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases is evaluated using various
assay formats, such as radiometric assays or fluorescence-based assays. For example, the
kinase reaction can be initiated by adding ATP to a mixture of the kinase, the substrate (a
peptide or protein), and the test compound. After incubation, the amount of phosphorylated
substrate is quantified. The IC50 value is the concentration of the inhibitor required to reduce
the kinase activity by 50%.

Mandatory Visualization
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Caption: General workflow for a structure-activity relationship (SAR) study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b566611?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b566611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

